(5Z)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique combination of indole, furan, and diazinane structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the 4-fluorophenylmethyl group. Subsequent steps involve the formation of the furan ring and the diazinane trione structure. The final step is the condensation reaction to form the (5Z)-methylidene linkage. Reaction conditions may include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and furan rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole and furan moieties are known to interact with proteins and nucleic acids, making it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, (5Z)-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is investigated for its potential therapeutic properties. Its complex structure and functional groups suggest it may have activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets in biological systems. The indole and furan rings can bind to proteins and enzymes, modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular function. The exact pathways and targets involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, furan-containing molecules, and diazinane trione analogs. Examples include:
- Indole-3-carbinol
- 4-Fluoroindole
- Furan-2-carboxaldehyde
- 1,3-Diazinane-2,4,6-trione
Uniqueness
What sets (5Z)-5-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of these functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H18FN3O4 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
(5Z)-5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H18FN3O4/c26-18-9-7-16(8-10-18)13-28-14-17(20-5-1-2-6-22(20)28)12-21-23(30)27-25(32)29(24(21)31)15-19-4-3-11-33-19/h1-12,14H,13,15H2,(H,27,30,32)/b21-12- |
InChI Key |
OLDJNUNUBFGOSR-MTJSOVHGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Origin of Product |
United States |
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